(1-Benzyl-6-fluoro-1,2,3-benzotriazol-5-yl)boronic acid
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Overview
Description
(1-Benzyl-6-fluoro-1,2,3-benzotriazol-5-yl)boronic acid is a chemical compound with the molecular formula C13H11BFN3O2 and a molecular weight of 271.05 g/mol . This compound is characterized by the presence of a benzyl group, a fluoro substituent, and a boronic acid functional group attached to a benzotriazole ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Benzyl-6-fluoro-1,2,3-benzotriazol-5-yl)boronic acid typically involves the reaction of 6-fluoro-1,2,3-benzotriazole with benzylboronic acid under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium, and a base, such as potassium carbonate, in an organic solvent like dimethylformamide. The reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using high-purity reagents and solvents .
Chemical Reactions Analysis
Types of Reactions
(1-Benzyl-6-fluoro-1,2,3-benzotriazol-5-yl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The fluoro substituent can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve the use of organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the boronic acid group can yield boronic esters, while nucleophilic substitution of the fluoro group can produce a variety of substituted benzotriazoles .
Scientific Research Applications
(1-Benzyl-6-fluoro-1,2,3-benzotriazol-5-yl)boronic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in Suzuki-Miyaura cross-coupling reactions.
Biology: Investigated for its potential as a probe in biological assays and as a ligand in the study of enzyme inhibition.
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent and in the development of new pharmaceuticals.
Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of (1-Benzyl-6-fluoro-1,2,3-benzotriazol-5-yl)boronic acid involves its interaction with specific molecular targets and pathways. The boronic acid group can form reversible covalent bonds with hydroxyl and amino groups in biological molecules, making it a useful tool in enzyme inhibition studies. The fluoro substituent can enhance the compound’s binding affinity and selectivity for certain targets .
Comparison with Similar Compounds
Similar Compounds
(1-Ethyl-6-fluoro-1,2,3-benzotriazol-5-yl)boronic acid: Similar structure but with an ethyl group instead of a benzyl group.
(1-Benzyl-6-chloro-1,2,3-benzotriazol-5-yl)boronic acid: Similar structure but with a chloro substituent instead of a fluoro substituent.
Uniqueness
(1-Benzyl-6-fluoro-1,2,3-benzotriazol-5-yl)boronic acid is unique due to the combination of its benzyl group, fluoro substituent, and boronic acid functional group. This combination imparts specific chemical properties, such as enhanced reactivity and binding affinity, making it valuable in various research and industrial applications .
Properties
IUPAC Name |
(1-benzyl-6-fluorobenzotriazol-5-yl)boronic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BFN3O2/c15-11-7-13-12(6-10(11)14(19)20)16-17-18(13)8-9-4-2-1-3-5-9/h1-7,19-20H,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXUTVJRFSXXKOF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(C=C1F)N(N=N2)CC3=CC=CC=C3)(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BFN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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